molecular formula C7H4BrF5N2S B1380088 4-Bromo-6-(pentafluorothio)-1H-benzimidazole CAS No. 1432075-84-7

4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Cat. No.: B1380088
CAS No.: 1432075-84-7
M. Wt: 323.08 g/mol
InChI Key: DQYKPHFROCNMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(pentafluorothio)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 4-position and a pentafluorothio group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole typically involves the introduction of the bromine and pentafluorothio groups onto a benzimidazole scaffold. One common method includes the bromination of 6-(pentafluorothio)-1H-benzimidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the pentafluorothio group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed:

    Substitution Reactions: Products include 4-amino-6-(pentafluorothio)-1H-benzimidazole or 4-thio-6-(pentafluorothio)-1H-benzimidazole.

    Oxidation Reactions: Products may include sulfoxides or sulfones.

    Coupling Reactions: Products are typically biaryl compounds or other complex structures.

Scientific Research Applications

4-Bromo-6-(pentafluorothio)-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique electronic properties, it can be used in the development of advanced materials, such as organic semiconductors or conductive polymers.

    Biological Studies: The compound can be used to study the effects of halogen and fluorine substitution on biological activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The pentafluorothio group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

    4-Bromo-6-fluoro-1H-benzimidazole: Similar structure but with a fluorine atom instead of the pentafluorothio group.

    4-Bromo-6-chloro-1H-benzimidazole: Contains a chlorine atom at the 6-position.

    4-Bromo-6-methyl-1H-benzimidazole: Features a methyl group at the 6-position.

Uniqueness: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole is unique due to the presence of the pentafluorothio group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high lipophilicity and metabolic stability.

Properties

IUPAC Name

(7-bromo-3H-benzimidazol-5-yl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5N2S/c8-5-1-4(16(9,10,11,12)13)2-6-7(5)15-3-14-6/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYKPHFROCNMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(pentafluorothio)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(pentafluorothio)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-(pentafluorothio)-1H-benzimidazole
Reactant of Route 4
4-Bromo-6-(pentafluorothio)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
4-Bromo-6-(pentafluorothio)-1H-benzimidazole
Reactant of Route 6
4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.